molecular formula C8H13ClN2O2 B2433303 ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 1204423-21-1

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B2433303
CAS No.: 1204423-21-1
M. Wt: 204.65
InChI Key: WGLBRWZYFSHFDJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is involved in complex synthetic processes. For example, Cirrincione et al. (1987) studied the aerial oxidation of similar pyrroles, demonstrating the chemical transformations these compounds undergo, which are essential in synthesizing various organic compounds (Cirrincione et al., 1987).

Reactivity and Conversion

  • The compound serves as a precursor in the synthesis of diverse pyrrole derivatives. For instance, Harb et al. (1989) explored the reactivity of related pyrrole-carboxylates with nucleophilic reagents, leading to the formation of various heterocyclic compounds (Harb et al., 1989).
  • Dmitriev et al. (2015) investigated the heterocyclization of similar pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin, illustrating the compound's utility in synthesizing structurally diverse molecules (Dmitriev et al., 2015).

Antibacterial Activity

  • Toja et al. (1986) synthesized a series of pyrrole derivatives from compounds like ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate, one of which showed antibacterial activity in vitro, indicating the potential of these compounds in developing new antibiotics (Toja et al., 1986).

Synthesis Optimization

  • Min (2006) developed a process for large-scale preparation of a closely related compound, 3-amino-1H-pyrrole-2-carboxylate hydrochloride, demonstrating the scalability and efficiency of synthesizing these compounds (Min, 2006).

Application in Crystal Engineering

  • Yin and Li (2006) explored the self-assembly of pyrrole-2-carboxylates, leading to the discovery of a novel supramolecular synthon for crystal engineering. This highlights the significance of such compounds in materials science (Yin & Li, 2006).

Safety and Hazards

The safety and hazards associated with ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride are not explicitly stated in the literature. A similar compound, ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, has hazard statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBRWZYFSHFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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